REACTION_CXSMILES
|
[C:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][CH2:9][C:10]2[C:15]3=[N:16][CH:17]=[C:18]([CH2:21]C(O)=O)[C:19](=[O:20])[N:14]3[CH:13]=[CH:12][CH:11]=2)=[C:6]([CH2:27][CH2:28][CH3:29])[C:5]=1[OH:30])(=[O:3])[CH3:2].C(C1C=CC(OCC2C3=NC=C(CCC4[NH:57][N:56]=[N:55][N:54]=4)C(=O)N3C=CC=2)=C(CCC)C=1O)(=O)C>>[CH3:29][CH2:28][CH2:27][C:6]1[C:5]([OH:30])=[C:4]([C:1]([CH3:2])=[O:3])[CH:26]=[CH:25][C:7]=1[O:8][CH2:9][C:10]1[C:15]2=[N:16][CH:17]=[C:18]([C:21]3[N:57]=[N:56][NH:55][N:54]=3)[C:19](=[O:20])[N:14]2[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCC2=CC=CN3C2=NC=C(C3=O)CC(=O)O)C=C1)CCC)O
|
Name
|
9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCC2=CC=CN3C2=NC=C(C3=O)CCC3=NN=NN3)C=C1)CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |